1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a 1-methylcyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methylcyclobutylmethanol with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Methylcyclobutylamine: A related compound with a similar cyclobutyl structure but lacking the pyrazole ring.
1-Methylcyclobutylmethanol: Another related compound with a hydroxyl group instead of the pyrazole ring.
Uniqueness: 1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the cyclobutyl and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-[(1-methylcyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-9(4-2-5-9)7-12-6-3-8(10)11-12/h3,6H,2,4-5,7H2,1H3,(H2,10,11) |
InChI Key |
MZDPTGHIZFTHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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